3,5-Dichloronitrobenzene
Overview
Description
3,5-Dichloronitrobenzene is an organic compound with the molecular formula C6H3Cl2NO2. It is a derivative of nitrobenzene, where two chlorine atoms are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its applications in various chemical industries, particularly in the synthesis of pesticides, dyes, and pharmaceuticals .
Mechanism of Action
Target of Action
This compound is a halonitrobenzene, a class of compounds known for their toxicity and environmental persistence .
Mode of Action
It’s known that halonitrobenzenes can cause cellular damage through various mechanisms, including oxidative stress and dna damage .
Biochemical Pathways
strain JS3051 . This bacterium uses a catabolic pathway involving a Rieske nonheme iron dioxygenase and a chlorocatechol 1,2-dioxygenase . It’s possible that similar pathways could be involved in the metabolism of 3,5-Dichloronitrobenzene.
Pharmacokinetics
As a halonitrobenzene, it’s likely to be lipophilic and may accumulate in fatty tissues .
Result of Action
Halonitrobenzenes in general are known to be toxic and can cause cellular damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of bacteria capable of degrading halonitrobenzenes can influence the persistence of these compounds in the environment .
Biochemical Analysis
Biochemical Properties
3,5-Dichloronitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been found to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The compound can undergo biotransformation through the action of these enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . Additionally, this compound has been shown to induce oxidative stress by generating free radicals, which can cause damage to cellular components such as lipids, proteins, and DNA .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to induce nephrotoxicity in renal cortical cells, leading to cell damage and death . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, exposure to this compound can result in the upregulation of stress response genes and the downregulation of genes involved in normal cellular functions . This disruption can lead to impaired cell function and viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to and inhibit the activity of various enzymes, including cytochrome P450 enzymes . This inhibition can lead to the accumulation of toxic intermediates and the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components. Additionally, this compound can alter gene expression by modulating transcription factors and signaling pathways, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been shown to result in cumulative damage to cellular function, including persistent oxidative stress and chronic inflammation . These long-term effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression . At higher doses, this compound can induce significant toxicity, including severe nephrotoxicity, hepatotoxicity, and systemic oxidative damage . Threshold effects have been observed, where the toxic effects become more pronounced beyond a certain dosage level. High doses of this compound can also lead to adverse effects such as organ failure and death in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the biotransformation of the compound into reactive intermediates, which can further undergo conjugation reactions with glutathione or other cellular nucleophiles . The metabolic flux of this compound can influence the levels of metabolites and the overall metabolic balance within cells. The compound’s metabolism can also lead to the formation of toxic byproducts that contribute to its cytotoxic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of the compound within tissues can affect its localization and accumulation, influencing its overall toxicity and biological effects .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles . The presence of the compound in these compartments can affect its interactions with cellular biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloronitrobenzene can be synthesized through the nitration of 1,3-dichlorobenzene using a mixture of nitric acid and sulfuric acid. The reaction typically involves the following steps:
Nitration: 1,3-dichlorobenzene is treated with a nitrating mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to form this compound.
Purification: The crude product is then purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced techniques to ensure high yield and purity. One such method includes the use of nitrosyl sulfuric acid for diazotization, followed by denitrification and hydrolysis. This process is carried out at temperatures not exceeding 45°C to maintain the stability of the reaction .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloronitrobenzene undergoes various chemical reactions, including:
Reduction: It can be reduced to 3,5-dichloroaniline using hydrogenation in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and a suitable catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Reduction: 3,5-Dichloroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloronitrobenzene has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Key intermediate in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloronitrobenzene
- 2,5-Dichloronitrobenzene
- 3,4-Dichloronitrobenzene
Uniqueness
3,5-Dichloronitrobenzene is unique due to the specific positioning of the chlorine atoms, which influences its chemical reactivity and physical properties. This positional isomerism results in distinct reactivity patterns compared to other dichloronitrobenzene isomers .
Properties
IUPAC Name |
1,3-dichloro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNABGKOKSBUFHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2C6H3NO2, C6H3Cl2NO2 | |
Record name | 1,3-DICHLORO-5-NITROBENZENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060683 | |
Record name | Benzene, 1,3-dichloro-5-nitro- | |
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Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
ORANGE-TO-BROWN CRYSTALS. | |
Record name | 1,3-DICHLORO-5-NITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
140 °C | |
Record name | 1,3-DICHLORO-5-NITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Solubility in water: none | |
Record name | 1,3-DICHLORO-5-NITROBENZENE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
Relative density (water = 1): 1.7 | |
Record name | 1,3-DICHLORO-5-NITROBENZENE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Density |
Relative vapor density (air = 1): 6.6 | |
Record name | 1,3-DICHLORO-5-NITROBENZENE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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CAS No. |
618-62-2 | |
Record name | 3,5-Dichloronitrobenzene | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,5-Dichloronitrobenzene | |
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Record name | 3,5-Dichloronitrobenzene | |
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Record name | 3,5-Dichloronitrobenzene | |
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Record name | Benzene, 1,3-dichloro-5-nitro- | |
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Record name | Benzene, 1,3-dichloro-5-nitro- | |
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Record name | 3,5-dichloronitrobenzene | |
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Record name | 3,5-DICHLORONITROBENZENE | |
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Record name | 1,3-DICHLORO-5-NITROBENZENE | |
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Melting Point |
64.5 °C | |
Record name | 1,3-DICHLORO-5-NITROBENZENE | |
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Retrosynthesis Analysis
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